N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at the N7 position, a 4-methoxyphenyl group at position 2, and methyl substituents at positions 3 and 4.
Properties
Molecular Formula |
C21H19FN4O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19FN4O/c1-13-12-19(24-17-8-6-16(22)7-9-17)26-21(23-13)14(2)20(25-26)15-4-10-18(27-3)11-5-15/h4-12,24H,1-3H3 |
InChI Key |
NSIVDBLTCMCXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group may yield an amine.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C21H19FN4O
- Molecular Weight : 362.4 g/mol
- CAS Number : 1203107-42-9
The synthesis typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine core, followed by substitution reactions to introduce the fluorophenyl and methoxyphenyl groups. The synthesis pathways are crucial for optimizing yield and purity, which directly affect biological activity.
Anticancer Properties
Research indicates that N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits anticancer activity. It has been shown to inhibit various cancer cell lines, including prostate cancer (PC3) and lung cancer (A549). The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and proliferation.
Inhibitory Effects on Kinases
This compound has been evaluated for its inhibitory effects on several receptor tyrosine kinases (RTKs), which play critical roles in cancer signaling pathways. Studies demonstrate that it can selectively inhibit certain RTKs, potentially leading to reduced tumor growth in preclinical models.
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity. In vitro assays indicate effectiveness against various pathogenic fungi, suggesting potential applications in treating fungal infections.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects on PC3 and A549 cell lines | Demonstrated significant reduction in cell viability at low concentrations |
| Study 2 | Assessed antifungal activity against Candida species | Showed effective inhibition comparable to standard antifungal agents |
| Study 3 | Investigated kinase inhibition profile | Identified selective inhibition of key RTKs involved in cancer progression |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions influencing bioactivity. Key structural analogs include:
Key Observations :
SAR Trends
- 4-Fluorophenyl Group: Enhances anti-mycobacterial activity (e.g., compound 34 vs. non-fluorinated analogs) .
- Methoxy Groups : Improve metabolic stability and membrane permeability (e.g., MPZP’s 4-MeOPh and bis-MeOEt groups) .
- Pyridine vs. Phenyl : Pyridinylmethyl substituents (e.g., 34, 47) enhance solubility but may reduce CNS penetration compared to aryl amines .
Anti-Mycobacterial Activity ()
Kinase Inhibition ()
Pyrazolo[1,5-a]pyrimidines with diazenyl groups (e.g., 3-((4-FPh)diazenyl) derivatives) inhibit kinases like EGFR, though data for the target compound are lacking .
Neuroreceptor Modulation ()
MPZP’s CRF1 antagonism (IC₅₀ = 3 nM) highlights the scaffold’s versatility in neuropharmacology, though substituent requirements differ from anti-infective analogs .
Biological Activity
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 317.35 g/mol.
Structural Features
- Core Structure : The pyrazolo[1,5-a]pyrimidine framework is pivotal for its bioactivity.
- Substituents : The presence of a fluorophenyl group and a methoxyphenyl group enhances its interaction with biological targets.
Antitumor Activity
Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Specifically, they have been evaluated for their inhibitory effects on various kinases involved in cancer progression:
- BRAF(V600E) Inhibition : These compounds have shown promising results against BRAF(V600E), a common mutation in melanoma. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in BRAF-mutant cell lines .
- EGFR and Aurora-A Kinase : Other studies indicate that these compounds also target EGFR and Aurora-A kinase, contributing to their antitumor efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays:
- Nitric Oxide Production : Compounds in this class have been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
- Cytokine Inhibition : They also demonstrate the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 .
Antibacterial and Antifungal Activity
Research has highlighted the antibacterial and antifungal activities of related pyrazole derivatives:
- Mechanism of Action : Some derivatives disrupt bacterial cell membranes leading to cell lysis, while others inhibit fungal growth through different mechanisms .
- In vitro Studies : Various pyrazole derivatives have shown moderate to excellent activity against a range of pathogenic fungi and bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Substituent Effects : The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, the introduction of electron-withdrawing groups enhances potency against specific targets .
- Core Modifications : Modifying the core structure can lead to improved selectivity and reduced toxicity profiles, essential for drug development .
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Antitumor Efficacy in Melanoma Models :
- A study evaluated the compound's efficacy in xenograft models of melanoma, showing significant tumor reduction compared to controls.
- Mechanistic studies revealed inhibition of key signaling pathways involved in cell proliferation.
-
Inflammation Models :
- In vivo models demonstrated reduced inflammation markers in mice treated with this compound following LPS-induced inflammation.
- Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
-
Antifungal Activity Assessment :
- A series of derivatives were tested against common fungal pathogens, with several exhibiting higher efficacy than standard antifungal agents.
- Mechanistic studies suggested that these compounds interfere with fungal cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
